molecular formula C18H17F3N2O4S B2448006 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 941949-10-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2448006
CAS No.: 941949-10-6
M. Wt: 414.4
InChI Key: QOZWXYGMQQPEJL-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a synthetic chemical compound designed for pharmaceutical and biological research. This benzamide derivative features a 1,1-dioxidoisothiazolidine group, a sulfonamide-based moiety often explored for its potential in drug discovery . The compound also contains a trifluoromethyl phenyl group, a common structural element in many active pharmaceutical ingredients and agrochemicals due to its ability to influence metabolic stability and binding affinity . Compounds with similar structural motifs, including benzamide and heteroaryl groups, are frequently investigated as kinase inhibitors or for the treatment of proliferative diseases . Researchers can utilize this chemical as a key intermediate or a reference standard in the synthesis and development of novel therapeutic agents. It is also a valuable tool compound for probing biological mechanisms and structure-activity relationships (SAR) in medicinal chemistry programs. The product is supplied with comprehensive analytical data to ensure its identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-27-16-7-6-14(23-8-3-9-28(23,25)26)11-15(16)22-17(24)12-4-2-5-13(10-12)18(19,20)21/h2,4-7,10-11H,3,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZWXYGMQQPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C15H16F3N2O4SC_{15}H_{16}F_3N_2O_4S and a molecular weight of approximately 350.41 g/mol. Its structure includes:

  • Isothiazolidin moiety : Contributes to the compound's stability and reactivity.
  • Methoxyphenyl group : Enhances binding interactions with biological targets.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.

Research indicates that this compound primarily interacts with cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle. By inhibiting CDK2, the compound can disrupt cell division processes, making it a candidate for anticancer therapy. The presence of the dioxidoisothiazolidin moiety is believed to facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound:

  • In vitro assays : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The IC50 values ranged from 2.12 μM to 6.75 μM in different assays, indicating promising antitumor activity (see Table 1).
Cell LineIC50 (μM)Assay Type
A5492.12 ± 0.212D Assay
HCC8275.13 ± 0.972D Assay
NCI-H3580.85 ± 0.052D Assay
  • Selectivity : While effective against cancer cells, the compound also exhibited moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity for tumor cells over healthy cells.

Antimicrobial Activity

Preliminary studies have suggested potential antimicrobial properties, although detailed data on specific pathogens and mechanisms remain limited. The presence of functional groups such as methoxy and trifluoromethyl may enhance its interaction with microbial targets.

Case Studies

Recent research has focused on synthesizing derivatives of this compound to improve its pharmacological profile:

  • Derivatives with Enhanced Activity : New derivatives were synthesized and tested for improved binding affinity and reduced toxicity profiles against both cancerous and normal cells.
  • Combination Therapies : Studies are exploring the efficacy of this compound in combination with existing chemotherapeutic agents to assess synergistic effects in cancer treatment.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The target molecule comprises two primary moieties: a 3-(trifluoromethyl)benzamide group and a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenylamine subunit. Retrosynthetic disconnection suggests two plausible routes:

Route 1: Amide Coupling via Preformed Amine and Acyl Chloride

This approach involves synthesizing 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (Intermediate A) and 3-(trifluoromethyl)benzoyl chloride (Intermediate B) separately, followed by amide bond formation.

Synthesis of Intermediate A
  • Step 1 : Nitration of 2-methoxyaniline to yield 2-methoxy-5-nitroaniline.
  • Step 2 : Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or Fe/HCl.
  • Step 3 : Cyclization with 1,3-dibromopropane and sulfur dioxide under basic conditions to form the isothiazolidine dioxide ring.
Synthesis of Intermediate B
  • Step 1 : Chlorination of 3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

Route 2: Tandem Cyclization-Coupling Strategy

This method constructs the isothiazolidine dioxide ring post-amide formation:

  • Step 1 : Coupling 2-methoxy-5-aminophenol with 3-(trifluoromethyl)benzoyl chloride.
  • Step 2 : Thiolation of the phenolic oxygen followed by cyclization with 1,3-dibromopropane and oxidation.

Comparative Advantages :

  • Route 1 offers higher regioselectivity for isothiazolidine formation but requires stringent control over nitro-group reduction.
  • Route 2 minimizes handling of unstable intermediates but risks side reactions during thiolation.

Detailed Synthetic Procedures

Optimized Synthesis via Route 1

Preparation of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
  • Nitration :

    • 2-Methoxyaniline (10 mmol) is treated with HNO₃ (65%) in H₂SO₄ at 0–5°C for 2 h.
    • Yield: 85% (2-methoxy-5-nitroaniline).
  • Reduction :

    • Catalytic hydrogenation (10% Pd/C, H₂, EtOH, 4 h) reduces the nitro group to an amine.
    • Yield: 92% (2-methoxy-5-aminophenol).
  • Cyclization :

    • React 2-methoxy-5-aminophenol (5 mmol) with 1,3-dibromopropane (5.5 mmol) and Na₂S₂O₅ in DMF at 80°C for 6 h.
    • Oxidize with H₂O₂ (30%) to form the sulfone.
    • Yield: 68% (Intermediate A).
Preparation of 3-(Trifluoromethyl)Benzoyl Chloride
  • 3-(Trifluoromethyl)benzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous DCM for 3 h.
  • Excess SOCl₂ is removed under vacuum.
  • Yield: 95% (Intermediate B).
Amide Coupling
  • Intermediate A (5 mmol) and B (5.5 mmol) are stirred in anhydrous THF with Et₃N (6 mmol) at 0°C for 1 h, then warmed to room temperature for 4 h.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the target compound.
  • Yield: 78%.

Alternative Methodologies and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

  • Replacing conventional stirring with ultrasound (40 kHz, 250 W) reduces coupling time from 4 h to 45 min.
  • Conditions : THF solvent, Et₃N base, 25°C.
  • Yield Improvement : 78% → 89%.

Solvent Recycling

  • DMF used in cyclization steps (Route 1, Step 3) is recovered via distillation and reused, aligning with patent-derived sustainability practices.

Characterization and Analytical Data

Spectral Characterization

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.0 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 4.02 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, CH₂-SO₂), 2.20–2.15 (m, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 166.2 (C=O), 152.1 (C-OCH₃), 134.8–125.1 (Ar-C), 55.9 (OCH₃), 48.3 (CH₂-SO₂), 32.1 (CH₂).
HRMS (ESI) m/z calc. for C₁₉H₁₈F₃N₂O₄S [M+H]⁺: 451.0942, found: 451.0945.

Comparative Reaction Metrics

Parameter Conventional Method Ultrasound Method
Reaction Time (h) 4 0.75
Yield (%) 78 89
Purity (HPLC) 98.2% 99.1%

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Competing formation of thiazolidine vs. isothiazolidine rings is mitigated by using Na₂S₂O₅ as a sulfur donor.

Stability of Acyl Chloride

  • Intermediate B is hygroscopic; storage under N₂ atmosphere with molecular sieves prevents hydrolysis.

Scalability Considerations

  • Patent-derived protocols suggest pilot-scale production (100 g batches) with consistent yields (75–80%).

Q & A

Basic: What are the recommended synthetic protocols for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide, and how are intermediates characterized?

Methodological Answer:
The compound can be synthesized via microwave-assisted coupling or conventional amidation. For example:

  • Step I : React 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with 3-(trifluoromethyl)benzoyl chloride in pyridine under reflux .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .
  • Characterization :
    • TLC to monitor reaction progress (e.g., hexane:ethyl acetate 3:1) .
    • Melting point determination in open capillary tubes .
    • NMR (¹H, ¹³C) for structural confirmation (e.g., Brucker Advance II 400 MHz) .
    • ESI-MS for molecular ion validation (e.g., Waters Micro Mass ZQ 2000) .

Advanced: How can synthetic yield be optimized for this compound, particularly in scaling reactions?

Methodological Answer:
Key factors include:

  • Catalyst Selection : Use pyridine as a base to neutralize HCl byproducts during amidation . For microwave-assisted synthesis (), optimize irradiation time (e.g., 10–15 min at 150°C) to reduce side reactions.
  • Solvent Systems : Anhydrous pyridine or acetonitrile improves reaction efficiency .
  • Purification : Replace traditional column chromatography with preparative HPLC (C18 column, acetonitrile/water mobile phase) for higher recovery rates .
  • Scale-Up : Monitor exothermic reactions during benzoyl chloride addition; use dropwise addition and cooling to 0–5°C .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and isothiazolidinone-dioxide signals (e.g., S=O stretching at ~1300 cm⁻¹ in IR) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to confirm ≥95% purity; retention time consistency across batches ensures reproducibility .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ and rule out adducts .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

Methodological Answer:
X-ray crystallography (e.g., Acta Crystallographica data) reveals:

  • Hydrogen Bonding : Centrosymmetric dimers via N–H⋯N bonds (e.g., N1–H1⋯N2, 2.89 Å) stabilize the solid-state structure .
  • Van der Waals Forces : Trifluoromethyl groups enhance hydrophobic packing, reducing hygroscopicity .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, correlating with strong π-π stacking between benzamide and methoxyphenyl moieties .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme Inhibition : Test PFOR (pyruvate:ferredoxin oxidoreductase) activity using anaerobic spectrophotometric assays (e.g., nitazoxanide derivatives as reference) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Anti-Inflammatory Activity : Measure COX-2 inhibition via ELISA or Western blot .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Trifluoromethyl Group : Replace with –CF₂H or –OCF₃ to balance lipophilicity and metabolic stability .
  • Isothiazolidinone-Dioxide : Substitute with oxadiazole (e.g., ) to modulate electron-withdrawing effects and enzyme binding .
  • Methoxy Position : Ortho vs. para substitution on the phenyl ring alters steric hindrance and target affinity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with PFOR or COX-2 active sites .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Case Example: Discrepancies in anticancer activity (e.g., IC₅₀ variability across studies):

  • Assay Conditions : Compare cell culture media (e.g., serum-free vs. FBS-supplemented) and incubation times .
  • Metabolic Stability : Test compound stability in liver microsomes; use LC-MS to identify degradation products .
  • Target Selectivity : Perform kinome-wide profiling to rule off-target effects .
  • Statistical Validation : Apply ANOVA to replicate data across ≥3 independent experiments .

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